N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide
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Overview
Description
N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3,5-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3,5-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The final step involves the sulfonation of the indole derivative with a sulfonyl chloride reagent to introduce the sulfonamide group .
Chemical Reactions Analysis
N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3,5-TRIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3,5-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3,5-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonamide group enhances the compound’s ability to interact with biological molecules, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3,5-TRIMETHYLBENZENE-1-SULFONAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Bromoindole: A simpler brominated indole used in various chemical syntheses.
The uniqueness of N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3,5-TRIMETHYLBENZENE-1-SULFONAMIDE lies in its combination of a brominated indole and a sulfonamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H25BrN2O3S |
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Molecular Weight |
465.4 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H25BrN2O3S/c1-12-10-20(13(2)14(3)21(12)27-5)28(25,26)23-9-8-17-15(4)24-19-7-6-16(22)11-18(17)19/h6-7,10-11,23-24H,8-9H2,1-5H3 |
InChI Key |
HWTHZSBABUNTDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C |
Origin of Product |
United States |
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